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This guide provides researchers, scientists, and drug development professionals with a

comprehensive resource for troubleshooting high background signal in ABTS (2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid)) ELISA experiments. High background can obscure

specific signals, leading to reduced assay sensitivity and inaccurate results.[1][2][3] This

technical support center offers solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an ABTS ELISA?

High background in an ELISA assay, characterized by excessive color development or high

optical density (OD) readings in negative control wells, can stem from several factors.[1][4] The

most prevalent issues include:

Insufficient Washing: Inadequate removal of unbound antibodies and reagents is a primary

cause of high background.[1][5][6]

Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate can

lead to unwanted antibody adherence.[2][7]

High Antibody Concentrations: Using overly concentrated primary or secondary antibodies

increases the likelihood of non-specific binding.[8]
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Substrate Issues: Deterioration or contamination of the ABTS substrate solution can cause

spontaneous color development.[4]

Contamination: Cross-contamination between wells, or microbial or chemical contamination

of reagents and buffers, can generate false signals.[1][9][10]

Incorrect Incubation Conditions: Deviations from recommended incubation times and

temperatures can promote non-specific interactions.[1]

Q2: How can I optimize my washing steps to reduce background?

Effective washing is critical for minimizing background signal.[5][6] Here are several strategies

to enhance your washing protocol:

Increase Wash Cycles: If you suspect insufficient washing, try increasing the number of

wash cycles, typically to 3-5 washes between each step.[3][5][8]

Optimize Wash Buffer Volume: Ensure that the volume of wash buffer is sufficient to

completely cover the well surface, typically 300-400 µL per well.[4][5]

Incorporate a Soaking Step: Allowing the wash buffer to soak in the wells for a few minutes

can help to dislodge loosely bound molecules.[8][11]

Ensure Complete Aspiration: After each wash, make sure to completely remove the wash

buffer by inverting the plate and tapping it on a clean paper towel or by using an automated

plate washer with properly aligned aspiration pins.[9][12]

Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at

0.05%) in your wash buffer can help to reduce non-specific binding.[8]

Q3: What should I do if I suspect my blocking step is insufficient?

The blocking step is essential for preventing the non-specific binding of antibodies to the plate

surface.[2][12] If you suspect inadequate blocking, consider the following:

Increase Blocking Incubation Time: Extending the incubation period for the blocking buffer

can ensure more complete coverage of the well surface.
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Change Blocking Agent: If you are using a blocker like Bovine Serum Albumin (BSA), you

could try switching to another agent such as non-fat dry milk or a commercial blocking

solution.[13]

Optimize Blocking Buffer Concentration: You can try increasing the concentration of your

blocking agent, for example, from 1% to 2% BSA.[7]

Include Detergent: Adding a small amount of a non-ionic detergent to your blocking buffer

can sometimes improve its effectiveness.[8][10]

Q4: How do I determine the optimal concentration for my primary and secondary antibodies?

Using excessive antibody concentrations is a common cause of high background.[8] To find the

ideal concentration, you should perform a titration experiment:

Prepare a series of dilutions for both your primary and secondary antibodies.

Run the ELISA with these different antibody concentrations while keeping all other

parameters constant.

Analyze the results to identify the concentration that provides the best signal-to-noise ratio

(high specific signal with low background).

Q5: How can I tell if my ABTS substrate is the source of the high background?

A compromised ABTS substrate can lead to a high background signal. Here's how to

troubleshoot this issue:

Visual Inspection: The ABTS substrate solution should be colorless before being added to

the wells.[4] If it has a green tint, it has likely auto-oxidized and should be discarded.

Substrate-Only Control: Add the ABTS substrate to a well without any antibodies or analyte.

If color develops, the substrate is contaminated or has deteriorated.

Proper Preparation and Storage: Always prepare the ABTS working solution fresh and

protect it from light.[3] Ensure that the hydrogen peroxide solution used to prepare the

substrate is not expired and has been stored correctly.[14]
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Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving high

background issues in your ABTS ELISA experiments.
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Caption: A flowchart for troubleshooting high background in ABTS ELISA.
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Quantitative Data Summary
While optimal conditions are assay-specific, the following table provides general quantitative

recommendations for key steps in an ABTS ELISA protocol.
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Parameter
Recommended
Range/Value

Notes

Capture Antibody Coating 1-2 µg/mL

Polyclonal antibodies are often

used at 1 µg/mL, while

monoclonal antibodies may

require at least 2 µg/mL.[15]

[16]

Blocking Buffer
1% BSA or 5-10% normal

serum in PBS

The choice of blocking agent

may need to be optimized for

your specific assay.[15]

Wash Buffer PBS with 0.05% Tween-20

The addition of a detergent is

crucial for reducing non-

specific binding.[15]

Wash Volume 300-400 µL per well
Ensure the entire well surface

is washed.[4]

Wash Cycles 3-5 times

Insufficient washing is a

common cause of high

background.[3][5]

Detection Antibody 0.5 µg/mL (biotinylated)
This should be optimized

through titration.[15]

Avidin-HRP Conjugate 1:2000 dilution

The optimal dilution will

depend on the manufacturer's

recommendations and should

be confirmed.[15]

ABTS Substrate Incubation 5-40 minutes

Monitor color development and

stop the reaction when the

desired OD is reached.[15]

Stop Solution 1% SDS
Stops the enzymatic reaction.

[17]

Wavelength for Reading 405-410 nm

The primary absorbance peak

for the oxidized ABTS product.

[14][17]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol/sandwich-abts-tmb-elisa-protocol.html
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://www.sinobiological.com/category/elisa-troubleshooting-high-background
https://maxanim.com/troubleshooting-common-elisa-problems/
https://www.biocompare.com/Bench-Tips/143456-Bench-Tips-for-Optimizing-ELISA-It-All-Comes-Out-in-the-Wash/
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011191_ABTS_UG.pdf
https://www.interchim.fr/ft/4/423876.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011191_ABTS_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Standard Sandwich ABTS ELISA Protocol
This protocol provides a general framework for a sandwich ELISA using an ABTS substrate.

Optimization of individual steps is highly recommended.

Materials:

ELISA microplate

Capture antibody

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Standard and samples

Biotinylated detection antibody

Avidin-HRP conjugate

ABTS Liquid Substrate Solution

Stop Solution (e.g., 1% SDS)

Plate reader

Procedure:

Plate Coating:

Dilute the capture antibody to its optimal concentration (e.g., 1-2 µg/mL) in PBS.[15][16]

Add 100 µL of the diluted capture antibody to each well.

Seal the plate and incubate overnight at room temperature.

Washing:
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Aspirate the coating solution from the wells.

Wash the plate 4 times with 300 µL of wash buffer per well.[15]

After the final wash, invert the plate and blot it on a clean paper towel to remove any

residual buffer.[15]

Blocking:

Add 300 µL of blocking buffer to each well.[15]

Incubate for at least 1 hour at room temperature.[15]

Washing:

Repeat the washing step as described in step 2.

Sample/Standard Incubation:

Prepare serial dilutions of your standard.

Add 100 µL of your standards and samples to the appropriate wells.

Incubate for at least 2 hours at room temperature.[15]

Washing:

Repeat the washing step as described in step 2.

Detection Antibody Incubation:

Dilute the biotinylated detection antibody to its optimal concentration (e.g., 0.5 µg/mL) in

diluent.[15]

Add 100 µL of the diluted detection antibody to each well.

Incubate for 2 hours at room temperature.[15]

Washing:
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Repeat the washing step as described in step 2.

Enzyme Conjugate Incubation:

Dilute the Avidin-HRP conjugate (e.g., 1:2000) in diluent.[15]

Add 100 µL of the diluted conjugate to each well.

Incubate for 30 minutes at room temperature.[15]

Washing:

Repeat the washing step as described in step 2.

Substrate Development:

Add 100 µL of ABTS Liquid Substrate Solution to each well.[15]

Incubate at room temperature, protected from light, for color development (typically 5-40

minutes).[15]

Monitor the color change and stop the reaction when the highest standard reaches an

appropriate OD.

Stopping the Reaction and Reading the Plate:

Add 100 µL of stop solution to each well.[17]

Read the absorbance at 405-410 nm immediately.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://hiyka.com/news-update/stabilize-your-elisa-blocking-solutions-explained/
https://maxanim.com/troubleshooting-common-elisa-problems/
https://www.sinobiological.com/category/elisa-troubleshooting-high-background
https://www.biocompare.com/Bench-Tips/143456-Bench-Tips-for-Optimizing-ELISA-It-All-Comes-Out-in-the-Wash/
https://www.biorbyt.com/elisa-tips-tricks
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-high-background.html
https://www.biocompare.com/Bench-Tips/122704-Tips-for-Reducing-ELISA-Background/
https://shop.surmodics.com/elisa-test-results-high-background-causes
https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://www.corning.com/catalog/cls/documents/application-notes/CLS-DD-AN-457.pdf
https://www.ptglab.com/news/blog/how-to-optimize-your-elisa-experiments/
https://www.corning.com/catalog/cls/documents/application-notes/CLS-DD-AN-456.pdf
https://www.interchim.fr/ft/4/423876.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/PEP-67345-ELISA-Sandwich-ABTS-Protocol.pdf
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol/sandwich-abts-tmb-elisa-protocol.html
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol/sandwich-abts-tmb-elisa-protocol.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011191_ABTS_UG.pdf
https://www.benchchem.com/product/b7949024#how-to-troubleshoot-high-background-in-abts-elisa
https://www.benchchem.com/product/b7949024#how-to-troubleshoot-high-background-in-abts-elisa
https://www.benchchem.com/product/b7949024#how-to-troubleshoot-high-background-in-abts-elisa
https://www.benchchem.com/product/b7949024#how-to-troubleshoot-high-background-in-abts-elisa
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b7949024?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

